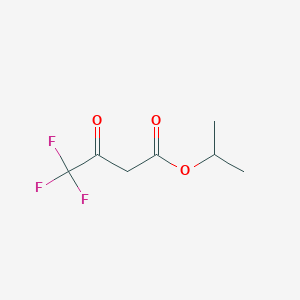

Isopropyl 4,4,4-Trifluoroacetoacetate

Übersicht

Beschreibung

L-Quebrachitol: ist ein natürlich vorkommender, optisch aktiver Cyclitol, ein cyclisches Polyol. Er kommt in verschiedenen Pflanzen wie Allophylus edulis, Cannabis sativa, Paullinia pinnata und Sanddorn vor. Er wurde erstmals 1887 von Tanret aus der Rinde von Aspidosperma quebracho isoliert. L-Quebrachitol wurde als Süßungsmittel für Diabetiker getestet und ist für seine vielseitigen Anwendungen bei der Herstellung von natürlich vorkommenden bioaktiven Materialien bekannt .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: L-Quebrachitol kann aus natürlichen Quellen wie dem Serum gewonnen werden, das nach der Koagulation von Hevea brasiliensis-Latex übrig bleibt. Das Extraktionsverfahren umfasst die Neutralisierung des Serums mit Ammoniaklauge, die Destillation bei 100 °C und die Auflösung in Ethanol. Die Lösung wird dann durch Säulenchromatographie mit Kieselgel gereinigt, mit Hitze konzentriert und kristallisiert, um weiße Kristalle von L-Quebrachitol zu erhalten .

Industrielle Produktionsverfahren: In der Kautschukindustrie wird L-Quebrachitol aus dem sauren Serum gewonnen, das bei der Säurekoagulation von Naturkautschuklatex entsteht. Das Serum wird mit Branntkalk behandelt, unter vermindertem Druck destilliert, um Wasser zu entfernen, zu Pulver vermahlen, in Ethanol gelöst und abgesaugt. Die Lösung wird dann gereinigt und kristallisiert, um L-Quebrachitol zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: L-Quebrachitol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Durch diese Reaktionen kann es in verschiedene bioaktive Materialien umgewandelt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: L-Quebrachitol kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören verschiedene Inositol-Derivate, wie z. B. L-Chiro-Inositol, die bedeutende pharmazeutische und nutrazeutische Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

L-Quebrachitol hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es dient als vielseitiger Baustein bei der Synthese von natürlich vorkommenden bioaktiven Materialien.

Wirkmechanismus

L-Quebrachitol fördert die Osteoblastogenese durch Auslösen der Reaktion des Knochenmorphogenetischen Proteins 2 (BMP-2) sowie der Signalwege des Runt-verwandten Transkriptionsfaktors 2 (Runx2), der Mitogen-aktivierten Proteinkinase (MAPK) und Wnt/β-Catenin. Diese Signalwege sind entscheidend für die Knochenbildung und -mineralisierung .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

Isopropyl 4,4,4-trifluoroacetoacetate serves as a key building block in the synthesis of various pharmaceutical agents. Its trifluoromethyl group enhances the biological activity and pharmacokinetic properties of the resulting compounds.

Case Study: Anti-inflammatory Agents

A study highlighted the synthesis of selective inhibitors for cyclooxygenase-2 (COX-2) using this compound as an intermediate. These compounds demonstrated significant anti-inflammatory activity without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals. Its fluorinated nature improves the efficacy and stability of pesticides and herbicides.

Example: Fluorinated Herbicides

Research indicates that incorporating this compound into herbicide formulations can enhance their performance against resistant weed species due to its unique chemical properties .

Solvent and Reaction Medium

This compound is employed as a solvent in various chemical reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. Its ability to dissolve a wide range of reactants while maintaining high purity levels makes it valuable in laboratory settings.

Application in Fine Chemical Synthesis

The compound has been shown to facilitate reactions involving trifluoroacetate esters, which are crucial intermediates in producing complex organic molecules .

Wirkmechanismus

L-Quebrachitol promotes osteoblastogenesis by triggering the bone morphogenetic protein-2 (BMP-2) response, as well as the runt-related transcription factor-2 (Runx2), mitogen-activated protein kinase (MAPK), and Wnt/β-catenin signaling pathways. These pathways are crucial for bone formation and mineralization .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

D-Pinitol: Ein Isomer von L-Quebrachitol, bekannt für seine Rolle bei der Hemmung der Osteoklastogenese.

L-Chiro-Inositol: Ein Derivat von L-Quebrachitol mit bedeutenden pharmazeutischen Anwendungen.

Myo-Inositol: Ein weiteres Inositol-Derivat mit verschiedenen biologischen Funktionen.

Einzigartigkeit: L-Quebrachitol ist einzigartig aufgrund seines natürlichen Vorkommens in Kautschuklatex und seiner vielseitigen Anwendungen sowohl in der pharmazeutischen als auch in der Kautschukindustrie. Seine Fähigkeit, die Knochengesundheit zu fördern, und sein Potenzial als Süßungsmittel für Diabetiker unterscheiden es zusätzlich von anderen ähnlichen Verbindungen .

Biologische Aktivität

Isopropyl 4,4,4-trifluoroacetoacetate (CAS No. 175230-50-9) is an organic compound notable for its trifluoroacetyl group, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol

- Boiling Point : 42 °C at 28 mmHg

- Refractive Index : 1.3891

The presence of the trifluoroacetyl group enhances lipophilicity and alters the compound's interaction with biological targets, making it a subject of interest in pharmacological studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Fluorination Reagent : The compound serves as a fluorination agent in organic synthesis, allowing the introduction of fluorine atoms into various substrates. This modification can enhance the reactivity and stability of target compounds, potentially leading to improved biological properties.

- Inhibition Mechanisms : Research indicates that compounds containing trifluoromethyl groups exhibit significant inhibitory effects on various biological pathways. For example, the incorporation of a trifluoromethyl group has been shown to enhance the potency of inhibitors targeting serotonin uptake by up to six times compared to non-fluorinated analogs .

- Trypanocidal Activity : Studies have demonstrated that derivatives of this compound exhibit potent trypanocidal activity against Trypanosoma species. The structure-activity relationship (SAR) analysis indicates that the presence of the trifluoromethyl group is crucial for enhancing biological activity against these parasites .

Table 1: Biological Activity Against Trypanosoma cruzi

| Compound | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| T-085 | <2.5 | >1000 | >400 |

| T-116 | 2.83 | >1000 | >353 |

| T-124 | 12.12 | >1000 | >82 |

The data shows that compounds with the trifluoromethyl group significantly outperformed those without it in terms of trypanocidal efficacy .

Table 2: Selective Androgen Receptor Modulation

| Compound | AR Agonist EC50 (nM) | PR Antagonist IC50 (nM) |

|---|---|---|

| 6a | 5.4 ± 3.4 | nd |

| 16c | 84 ± 14 | nd |

| 18h | 1.0 ± 0.4 | 520 ± 190 |

This table illustrates how modifications in substituents affect androgen receptor activity, highlighting the potential for developing selective modulators based on isopropyl derivatives .

Applications in Medicinal Chemistry

This compound has potential applications in various fields:

- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting parasitic infections and hormonal pathways.

- Synthetic Chemistry : Its role as a fluorination reagent allows for the synthesis of complex organic molecules with enhanced biological activity.

Eigenschaften

IUPAC Name |

propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBGYZLICFMDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343045 | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175230-50-9 | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.